(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide

Glycogen Phosphorylase Inhibition Type 2 Diabetes Enzymology

(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide (CAS 895680-54-3) is a validated, moderate-potency GPa inhibitor (IC50 470 nM) with a unique glucose-sensitive profile. Unlike generic cinnamamides or unsubstituted N-benzyl analogs, the 3,4-dimethoxybenzyl motif is exquisitely required for target engagement. Ideal as a SAR-defined positive control in glycogen phosphorylase assays and a launch point for medicinal chemistry campaigns. Procure with confidence: each lot is verified for structural identity and ≥95% purity, ensuring assay reproducibility.

Molecular Formula C18H19NO3
Molecular Weight 297.354
CAS No. 895680-54-3
Cat. No. B2926519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide
CAS895680-54-3
Molecular FormulaC18H19NO3
Molecular Weight297.354
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)C=CC2=CC=CC=C2)OC
InChIInChI=1S/C18H19NO3/c1-21-16-10-8-15(12-17(16)22-2)13-19-18(20)11-9-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,19,20)/b11-9+
InChIKeyQYNLOMNBACBNCA-PKNBQFBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide (CAS 895680-54-3): A 3-Phenyl-2-propenamide Glycogen Phosphorylase Inhibitor with Glucose-Sensitive Mechanism


(E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide (CAS 895680-54-3) is a synthetic cinnamamide derivative belonging to the 3-phenyl-2-propenamide chemotype. It is characterized by a trans-cinnamamide core bearing an unsubstituted phenyl ring at the 3-position and a 3,4-dimethoxybenzyl substituent on the amide nitrogen. The compound was identified from a high-throughput screening campaign as a potent, glucose-sensitive inhibitor of human liver glycogen phosphorylase a (GPa), a key enzyme regulating hepatic glucose output [1]. Its primary documented pharmacological application is as a probe for glycogen phosphorylase inhibition in the context of Type 2 diabetes mellitus research [1]. The compound is commercially available from multiple vendors with reported purity typically ≥95% .

Why In-Class Cinnamamide Substitution Threatens Glycogen Phosphorylase Inhibitor Potency and Target Engagement for CAS 895680-54-3


Within the 3-phenyl-2-propenamide chemical series, minor structural modifications to the amide nitrogen substituent or the phenyl ring substitution pattern produce profound, non-linear changes in glycogen phosphorylase inhibitory activity. The structure-activity relationship (SAR) established by Li et al. demonstrates that potency against GPa is exquisitely sensitive to both the steric bulk and electronic character of the N-benzyl moiety [1]. Unsubstituted cinnamamide itself exhibits negligible inhibition of glycogen phosphorylase (reported IC50 > 100 µM in certain assay contexts) [1]. Even closely related analogs—such as N-benzyl-3-phenyl-2-propenamide lacking the 3,4-dimethoxy substitution—display markedly reduced potency or altered glucose-sensitivity profiles [1]. Consequently, generic substitution with any alternative cinnamamide derivative cannot recapitulate the specific inhibitory profile of (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide without rigorous empirical validation. The quantitative evidence below establishes the precise differentiation that precludes simple analog interchange.

Quantitative Differentiation of (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide (895680-54-3) Against Key Comparators


Glycogen Phosphorylase a Inhibition Potency: 470 nM IC50 vs. Inactive Cinnamamide Baseline

This compound inhibits human liver glycogen phosphorylase a (GPa) with an IC50 of 470 nM, representing a >200-fold improvement in potency over unsubstituted cinnamamide, which shows no meaningful inhibition (IC50 > 100 µM) in the same assay system [1][2]. The N-(3,4-dimethoxybenzyl) substitution is the critical determinant of this enhanced activity, as the unsubstituted phenyl propenamide core alone is essentially inactive against GPa [1].

Glycogen Phosphorylase Inhibition Type 2 Diabetes Enzymology

Glucose-Sensitive Inhibition: A Mechanistic Differentiator from Classical Allosteric GP Inhibitors

Unlike classical glycogen phosphorylase inhibitors that act at the AMP allosteric site or the active site irrespective of glucose concentration, 3-phenyl-2-propenamides including the target compound exhibit glucose-sensitive inhibition of GPa [1]. This property is defined as a reduced inhibitory potency at elevated glucose concentrations, a behavior that mirrors physiological regulation and may translate to lower hypoglycemia risk in therapeutic contexts. The Li et al. SAR study explicitly identifies this class as 'glucose-sensitive inhibitors' [1]. In contrast, widely used reference inhibitors such as CP-91149 (a purine-site inhibitor) or glucose analogs do not display this glucose-dependent modulation in the same assay formats.

Glucose-Sensitive Inhibition Allosteric Modulation Type 2 Diabetes

Solid-Phase Synthetic Accessibility via DMHB Resin: Enabling Parallel Library Generation

The target compound and its analogs can be efficiently synthesized using a solid-phase approach on DMHB (dimethoxyhydroxybenzyl) resin, as described by Li et al. [1]. This methodology provides access to certain 3-phenyl-2-propenamide analogs that cannot be cleanly prepared via traditional solution-phase amide coupling due to solubility or purification challenges [1]. For medicinal chemistry groups seeking to generate focused libraries around this chemotype, the DMHB resin-based solid-phase route offers a distinct advantage in throughput and analog accessibility compared to the standard cinnamoyl chloride plus amine solution-phase method typically employed for simpler cinnamamides.

Solid-Phase Synthesis Medicinal Chemistry Combinatorial Chemistry

High-Value Application Scenarios for (E)-N-(3,4-dimethoxybenzyl)-3-phenyl-2-propenamide (895680-54-3)


Glycogen Phosphorylase Inhibitor Screening and Assay Development

The compound serves as a validated, moderate-potency (IC50 = 470 nM) positive control for glycogen phosphorylase a inhibition assays [1][2]. Its well-characterized glucose-sensitive profile makes it suitable for developing assays that discriminate between glucose-dependent and glucose-independent inhibitors [1].

Type 2 Diabetes Drug Discovery: Hit-to-Lead Optimization

As a representative of the 3-phenyl-2-propenamide class with established SAR, this compound provides a starting point for medicinal chemistry campaigns targeting hepatic glucose output reduction [1]. The DMHB solid-phase synthesis route enables rapid analog generation for SAR expansion [1].

Structural Biology of Glycogen Phosphorylase Allostery

The compound's glucose-sensitive inhibition mechanism suggests binding at a novel allosteric site distinct from the AMP and purine pockets. It can be employed in X-ray crystallography or cryo-EM studies to elucidate this unique regulatory binding mode on GPa [1].

Chemical Biology Probe for Hepatic Glucose Output Studies

In cellular models of hepatic glucose production (e.g., primary hepatocytes), the compound can be used as a pharmacological tool to dissect the contribution of glycogen phosphorylase activity to net glucose output, particularly under conditions of varying extracellular glucose concentration [1].

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